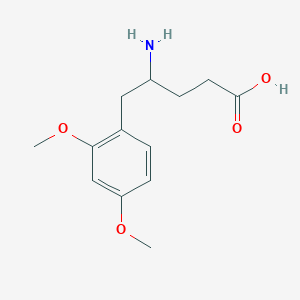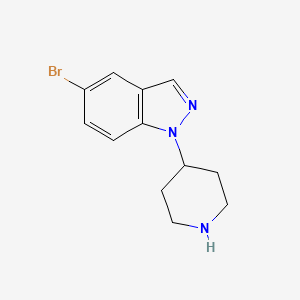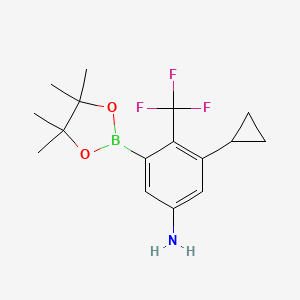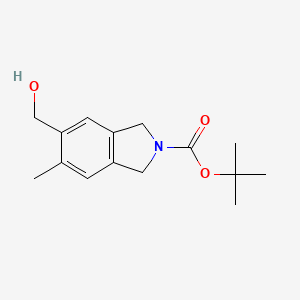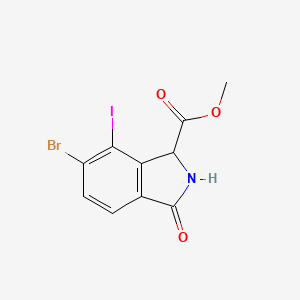
Methyl 6-bromo-7-iodo-3-oxoisoindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate is a complex organic compound characterized by its bromo, iodo, and carboxylate functional groups. This compound belongs to the isoindole family, which is known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the isoindole ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo and iodo groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.
Substitution: The bromo and iodo groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of Methyl 6-bromo-2,3-dihydro-7-iodo-3,4-dioxo-1H-isoindole-1-carboxylate.
Reduction: Formation of Methyl 6-bromo-2,3-dihydro-7-iodo-3-hydroxy-1H-isoindole-1-carboxylate.
Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Isoindole derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate can be used as a building block for developing new bioactive compounds.
Medicine: The compound's derivatives may be explored for their therapeutic potential. Research into its biological activities could lead to the development of new drugs for treating various diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness: Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate is unique due to its specific combination of bromo, iodo, and carboxylate groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C10H7BrINO3 |
|---|---|
Peso molecular |
395.98 g/mol |
Nombre IUPAC |
methyl 6-bromo-7-iodo-3-oxo-1,2-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C10H7BrINO3/c1-16-10(15)8-6-4(9(14)13-8)2-3-5(11)7(6)12/h2-3,8H,1H3,(H,13,14) |
Clave InChI |
XZVFGCKNYHEEQS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2=C(C=CC(=C2I)Br)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


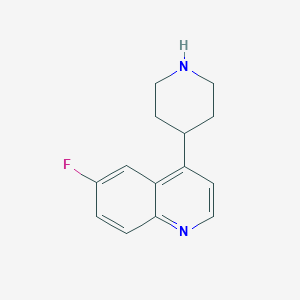
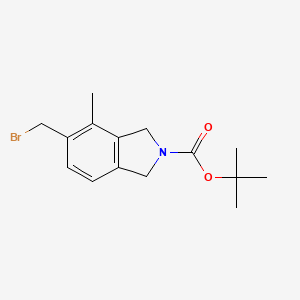
![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)

![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
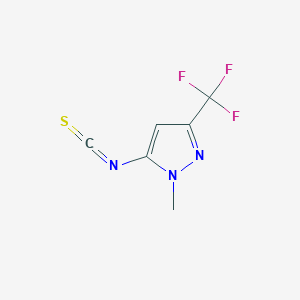
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
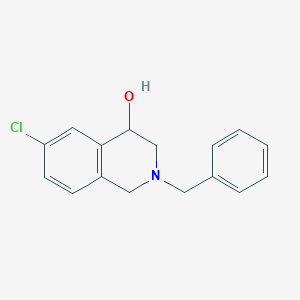

![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
